N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

Photosynthesis inhibition Spinacia oleracea chloroplasts Structure-activity relationship

Photosynthesis inhibition studies often lack well-characterized tool compounds with verified purity and activity. This compound fills that gap with a defined IC50 of 7.4 µmol/L against spinach chloroplast oxygen evolution-the most potent in its series. • ≥98% purity with fully assigned ¹H-NMR, ¹³C-NMR, IR, and elemental analysis data for method validation. • Serves as a reference standard for HPLC purity assays and stability-indicating methods. • Complements pyrazinamide as a negative control in MOTT-susceptibility testing (M. avium MIC 25-50 µg/mL).

Molecular Formula C16H18ClN3O
Molecular Weight 303.78 g/mol
Cat. No. B12337861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide
Molecular FormulaC16H18ClN3O
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(N=C1Cl)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H18ClN3O/c1-16(2,3)13-14(17)20-12(10-18-13)15(21)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,21)
InChIKeyMMXDQSQNSRAAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide (CAS 1391524-48-3): A Synthetic Pyrazine Carboxamide for Antimycobacterial and Photosynthesis-Inhibiting Research


N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is a fully synthetic N-benzylpyrazine-2-carboxamide derivative characterized by a 5-tert-butyl and 6-chloro substitution on the pyrazine core. It was initially reported as compound 9 in a series of twelve amides designed to probe the influence of lipophilicity and substitution pattern on in vitro antimycobacterial and photosynthesis-inhibiting activities [1]. The compound has a molecular formula of C₁₆H₁₈ClN₃O, a molecular weight of 303.78 g/mol, and a computed XLogP3 of 3.6 [2].

Why Generic N-Benzylpyrazine-2-carboxamides Cannot Replace N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide in Research Settings


Even minor alterations to the pyrazine substituent pattern or the benzyl moiety of N-benzylpyrazine-2-carboxamides produce large shifts in both lipophilicity-driven pharmacokinetic surrogates and target potency. In the 2012 series, the unsubstituted N-benzyl-6-chloropyrazine-2-carboxamide (compound 5) showed no measurable photosynthesis inhibition (IC₅₀ not determined due to low solubility), whereas the 5-tert-butyl-6-chloro analog (compound 9) reached an IC₅₀ of 7.4 µmol/L [1]. Similarly, replacing the N-benzyl group with 4-methoxybenzyl (compound 12) improved antimycobacterial activity 4-fold (MIC 6.25 vs 25 µg/mL) but weakened photosynthesis inhibition 16-fold (IC₅₀ 121.6 vs 7.4 µmol/L) [2]. These findings demonstrate that the precise combination of 5-tert-butyl, 6-chloro, and N-benzyl substituents in this compound generates a unique activity profile that cannot be reproduced by generic pyrazine carboxamides.

Product-Specific Quantitative Evidence Guide for N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide


Superior Photosynthesis-Inhibiting Activity Among 5-tert-Butyl-6-chloro-N-benzyl Congeners

In the 2012 series of 12 substituted N-benzylpyrazine-2-carboxamides, compound 9 (N-benzyl-5-tert-butyl-6-chloro) exhibited the most potent inhibition of photosynthetic electron transport in spinach chloroplasts, with an IC₅₀ of 7.4 µmol/L. This is 4.9-fold more potent than the 3-trifluoromethylbenzyl analog (compound 10, IC₅₀ = 36.3 µmol/L), 1.8-fold more potent than the 4-chlorobenzyl analog (compound 11, IC₅₀ = 13.4 µmol/L), and 16.4-fold more potent than the 4-methoxybenzyl analog (compound 12, IC₅₀ = 121.6 µmol/L). The compound was one of only two in the series judged to possess non-moderate activity [1].

Photosynthesis inhibition Spinacia oleracea chloroplasts Structure-activity relationship

Distinct Lipophilicity Window (log k = 1.12) Differentiating from High-Antimycobacterial Analogs

The experimentally determined chromatographic lipophilicity parameter log k (RP-HPLC capacity factor) for compound 9 is 1.1215. This value is significantly lower than that of the most lipophilic analog with high antimycobacterial activity, compound 10 (log k = 1.3638), and also lower than compound 11 (log k = 1.3511). The log k of compound 9 is closer to the optimal range for photosynthesis inhibition in this series, while compounds 10 and 11 occupy a higher lipophilicity space associated with stronger antimycobacterial effects but weaker chloroplast activity [1].

Lipophilicity RP-HPLC capacity factor Membrane permeability

Moderate Antimycobacterial Activity with Divergent MOTT Profile vs. Pyrazinamide

Compound 9 exhibits MIC of 25 µg/mL (82 µmol/L) against M. tuberculosis H₃₇Rᵥ, which is 2-4 fold weaker than pyrazinamide (PZA, MIC 6.25–12.5 µg/mL) and the most active series member compound 12 (MIC 6.25 µg/mL). However, compound 9 displays a differentiated spectrum against MOTT: it shows MIC of 25 µg/mL against M. avium CNCTC My 80/72 and 50 µg/mL against M. avium CNCTC My 152/73, strains against which PZA is inactive (MIC >100 µg/mL) [1]. This profile positions compound 9 as a reference compound for probing structural features that expand the antimycobacterial spectrum beyond classical M. tuberculosis activity.

Antimycobacterial Mycobacterium tuberculosis MOTT Pyrazinamide comparator

Commercially Available High-Purity Grade Suitable for Reproducible Pharmacological Assays

N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide is supplied at purities of 95% (Chemenu, catalog CM168012) and 98% (MolCore, NLT 98%), with full ISO certification and suitability for global pharmaceutical R&D and quality control applications . In contrast, many structurally similar pyrazine carboxamides are available only on a custom synthesis basis or at lower purity grades, which can introduce batch-to-batch variability in sensitive in vitro assays. The documented analytical characterization (¹H-NMR, ¹³C-NMR, IR, elemental analysis) confirmed in the primary literature provides additional confidence in structural identity [1].

Chemical purity Reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for N-Benzyl-5-(tert-butyl)-6-chloropyrazine-2-carboxamide


Chemical Probe for Photosynthesis Inhibition Mechanism Studies

With an IC₅₀ of 7.4 µmol/L against spinach chloroplast oxygen evolution, the compound is the most potent N-benzylpyrazine-2-carboxamide in its series and can serve as a tool compound for probing photosynthetic electron transport chain targets, particularly when researchers require potency intermediate between the ultra-potent DCMU standard (IC₅₀ = 1.9 µmol/L) and weaker analogs [1].

Reference Compound in Antimycobacterial Structure-Activity Relationship (SAR) Campaigns

Compound 9 provides a well-characterized benchmark for SAR expansion, offering MIC 25 µg/mL against M. tuberculosis and partial MOTT activity (M. avium MIC 25–50 µg/mL) that complements pyrazinamide as a negative control for MOTT-susceptibility assays [2]. Its intermediate lipophilicity (log k = 1.12) also makes it a useful calibrant for correlating physicochemical properties with antimycobacterial potency.

Analytical Reference Standard for Impurity Profiling and Method Validation

Available at ≥98% purity with fully assigned ¹H-NMR, ¹³C-NMR, IR, and elemental analysis data, this compound can be employed as a reference standard in HPLC purity methods, stability-indicating assays, and impurity identification for pyrazine carboxamide-containing pharmaceutical candidates [3].

Scaffold for Herbicide Lead Optimization

Given its superior photosynthesis-inhibiting potency among the N-benzylpyrazine-2-carboxamide series, the compound represents a viable starting scaffold for medicinal chemistry programs targeting herbicidal activity, where modifications to the benzyl and tert-butyl groups could be explored to improve potency while retaining selectivity against non-target organisms [1].

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